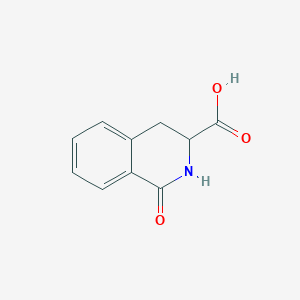

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

描述

Chemical Identity and Nomenclature

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a bicyclic alkaloid featuring a fused isoquinoline scaffold with distinctive functional groups. The compound possesses a ketone group at the 1-position and a carboxylic acid substituent at the 3-position of the isoquinoline core structure. This structural arrangement contributes to its unique chemical properties and biological activities.

The compound is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| CAS Registry Number | 63586-82-3 |

| IUPAC Name | 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid |

| InChI | InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) |

| SMILES | C1C(NC(=O)C2=CC=CC=C21)C(=O)O |

The compound exists in stereoisomeric forms, with the (S)-enantiomer (CAS: 99266-00-9) being particularly significant in biological studies. The stereochemistry at the 3-position plays a crucial role in determining its biological activity and interactions with target receptors.

The structural backbone of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid consists of a benzene ring fused to a heterocyclic ring containing a nitrogen atom, with the additional functional groups providing sites for various chemical interactions. This structure shares homology with tyrosine-derived alkaloids, enabling interactions with various biological targets.

Historical Context in Heterocyclic Chemistry Research

The development and study of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are closely tied to the broader history of isoquinoline chemistry. Isoquinoline, the parent compound of this structural class, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This discovery marked an important milestone in heterocyclic chemistry research and opened avenues for studying various isoquinoline derivatives.

The tetrahydroisoquinoline scaffold represents an important structural motif in organic chemistry and natural product research. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (without the oxo group) has been recognized as a constrained analog of phenylalanine and has been identified as a core structural element present in several peptide-based drugs.

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and related compounds has evolved significantly over time. Traditional methods such as the Pictet-Spengler and Bischler-Napieralski reactions have been complemented by newer approaches, including enyne metathesis, [2+2+2] cycloaddition, and Diels-Alder reactions. The development of asymmetric synthesis methods for isoquinoline alkaloids has been particularly noteworthy in the period from 2004 to 2015, encompassing both diastereoselective and enantioselective catalytic methods.

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been isolated from natural sources, most notably from the seeds of Mucuna pruriens, where it has been referred to as M1 in some studies. This natural occurrence has further stimulated interest in investigating its biological properties and potential therapeutic applications.

Significance in Bioactive Compound Development

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has demonstrated considerable significance in bioactive compound development due to its diverse biological activities and potential therapeutic applications.

One of the most notable biological activities of this compound is its anticancer effects. Research has shown that 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can suppress hepatocellular carcinoma by restoring metabolic perturbations in experimental models. Specifically, it has been found to normalize lactate, acetate, and glucose levels in diethylnitrosamine-induced rat models. Studies have also demonstrated that this compound inhibits colon carcinogenesis via interleukin-6/signal transducer and activator of transcription 3 (IL-6/STAT3) signaling blockade.

A study published in Natural Product Research investigated the antiproliferative action of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (isolated from Mucuna pruriens seeds) using human hepatic carcinoma cell line (Huh-7 cells). The research included molecular docking studies to assess binding affinities to caspase-3 and caspase-8 enzymes, followed by cytotoxicity assays. The results indicated that the compound possessed antiproliferative activity on Huh-7 cells with an EC50 value of 13.97 μM and inhibited the action of caspase-8 enzyme, signifying the process of apoptosis. This suggests potential utility in future hepatic cancer treatment approaches.

Beyond its anticancer properties, 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown promise in catalytic applications. Its coordination compounds with cobalt(III) and iron(III) can catalyze asymmetric Henry reactions, albeit with moderate enantiomeric excess (up to 61.7%). This catalytic activity has been further explored in comparative studies with related tetrahydroisoquinoline derivatives, such as thiazole and oxazoline ligands.

More recent research has investigated the potential of novel 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives as antiviral agents. A 2023 study reported the synthesis of novel derivatives containing an amide or amidomethyl function in the 4th isoquinoline core position. Additionally, a 2023 publication described tetrahydroisoquinoline-based heterocyclic compounds with activity against SARS-CoV-2. In this study, compound trans-1 (tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate) showed significant anti-SARS-CoV-2 activity with an EC50 of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells.

The synthetic accessibility and versatility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid make it a valuable scaffold for the development of diverse bioactive compounds. The ability to introduce various substituents and modify its structure has led to the creation of a range of derivatives with enhanced biological activities and selectivity profiles.

Table of Selected Research Findings on 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid:

The continued exploration of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives represents a promising avenue for the development of novel therapeutic agents and catalysts. Its structural features provide a solid foundation for rational drug design efforts aimed at addressing various disease states, particularly in oncology and virology.

属性

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSGIZSINDRUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406607 | |

| Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63586-82-3 | |

| Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Reaction of Homophthalic Anhydride and Imines

A widely accepted and efficient synthetic route to 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves the cyclization reaction between homophthalic anhydride and imines. This method allows the formation of the tetrahydroisoquinoline (THIQ) ring system in a single step while introducing the carboxylic acid functional group at the 3-position of the isoquinoline core.

- Reaction Conditions: The reaction is typically carried out in boiling toluene or 1,2-dichloroethane (DCE) for 45 minutes to several hours.

- Stereochemistry: The reaction is stereoselective, favoring the formation of the trans isomer of the acid under reflux conditions, whereas room temperature reactions yield mixtures of cis and trans isomers with rapid epimerization favoring the trans form.

- Workup: The crude acid product is often dissolved in 10% sodium hydroxide solution to facilitate epimerization to the thermodynamically more stable trans isomer and is then used directly for further transformations without additional purification.

This approach is supported by detailed mechanistic and stereochemical studies, including theoretical calculations confirming the stability of the trans isomer over the cis isomer by approximately 4.1 kcal/mol, and the epimerization process involving proton transfer mediated by the nitrogen atom of the heterocycle.

Functional Group Transformations of the Acid

The carboxylic acid group at the 3-position of the tetrahydroisoquinoline core can be transformed into various derivatives such as esters and amides, which are important for further biological activity studies.

- Amide Formation: Attempts to convert the acid into amides using thionyl chloride (SOCl2) in chloroform followed by amine addition often result in darkened mixtures and low yields. More reliable methods use coupling agents such as N,N-diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).

- The use of DIC can lead to byproducts due to O to N acyl migration, especially with nucleophilic amines like thiomorpholine or pyrrolidine.

- TBTU-mediated coupling at low temperatures (0 °C) improves yields and purity of the desired amides.

- Esterification: The trans acid can be converted into methyl esters using standard esterification procedures, such as treatment with methanol and acid catalysts, facilitating selective reductions or further modifications.

Preparation via Acylation of the Acid

An alternative preparation involves acylation of the this compound to obtain substituted derivatives.

- Example: Triethylamine is added to a suspension of the acid in acetonitrile, followed by the dropwise addition of an acyl chloride derivative (e.g., 3-acetylthiopropionyl chloride) prepared by reacting 3-acetylthiopropionic acid with thionyl chloride in benzene.

- Procedure: The mixture is stirred under ice-cooling, then at room temperature for several hours. After solvent removal, extraction with ethyl acetate and water, drying over anhydrous salts, and recrystallization from benzene yields the acylated product as a microcrystalline solid.

- Yield: This method has been reported to yield approximately 90% of the acylated tetrahydroisoquinoline carboxylic acid derivative.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Products | Notes |

|---|---|---|---|---|

| Cyclization of Homophthalic Anhydride and Imines | Homophthalic anhydride, imines | Boiling toluene or DCE, 45 min to reflux | This compound (trans and cis isomers) | Stereoselective; trans isomer favored; epimerization occurs |

| Amide Formation via Coupling Agents | Acid from above | DIC or TBTU, amines, low temperature (0 °C) | Amide derivatives of acid | TBTU preferred for better yields and purity |

| Esterification | Acid from above | Methanol, acid catalyst | Methyl ester derivatives | Enables further selective reductions |

| Acylation with Acyl Chlorides | Acid, acyl chloride (e.g., 3-acetylthiopropionyl chloride) | Triethylamine, acetonitrile, ice-cooling, room temperature | Acylated tetrahydroisoquinoline derivatives | High yield (~90%); requires careful workup and recrystallization |

Research Findings and Notes

- The reaction between homophthalic anhydride and imines is a cornerstone in the synthesis of tetrahydroisoquinoline derivatives, providing a versatile platform for structural diversity and biological activity exploration.

- The stereochemical outcome and epimerization behavior are critical considerations for the preparation and subsequent biological evaluation of these compounds.

- The use of coupling agents like TBTU over traditional methods (SOCl2) enhances the efficiency and selectivity of amide bond formation.

- Acylation reactions expand the chemical space of derivatives accessible from the parent acid, enabling further pharmacological investigations.

- Theoretical studies using density functional theory (DFT) support experimental observations on isomer stability and epimerization mechanisms, providing a deeper understanding of the compound’s chemistry.

This comprehensive overview of preparation methods for this compound highlights the synthetic versatility and challenges associated with this compound, backed by detailed experimental and theoretical research findings from multiple reliable sources.

化学反应分析

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

科学研究应用

Structural Characteristics

OTICA possesses the molecular formula and features a tetrahydroisoquinoline core with a carboxylic acid functional group at the 3-position and a keto group at the 1-position. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable scaffold for the development of derivatives with enhanced pharmacological properties.

Medicinal Chemistry

- Pharmacological Potential : OTICA has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors. For instance, derivatives of OTICA have shown promise as enzyme inhibitors, potentially influencing pathways related to hypertension treatment by inhibiting angiotensin-converting enzyme (ACE) .

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of diverse bioactive molecules. It can be modified to produce derivatives that exhibit specific therapeutic effects, such as anti-inflammatory or analgesic activities.

Biochemistry

- Proteomics Research : Although limited studies exist directly referencing OTICA in proteomics, its classification as a biochemical compound indicates potential applications in studying protein interactions within cells. This could aid in understanding disease mechanisms at the molecular level.

- Mechanistic Studies : OTICA's ability to bind with various biological targets makes it suitable for mechanistic studies aimed at elucidating biochemical pathways and interactions that are crucial for drug development.

Synthetic Organic Chemistry

- Building Block for Synthesis : The compound acts as a versatile building block in synthetic organic chemistry. Its unique structure allows chemists to explore various synthetic routes to develop new compounds with desired properties.

- Chemical Modifications : The presence of functional groups in OTICA facilitates multiple types of chemical reactions including oxidation, reduction, and substitution. These reactions can yield a wide range of derivatives tailored for specific applications in research and industry.

Case Study 1: ACE Inhibition

Research has demonstrated that derivatives of OTICA can inhibit ACE effectively, which is crucial for managing hypertension. One derivative exhibited an IC50 value of , indicating significant potency against this target .

Case Study 2: Synthesis of Derivatives

A study highlighted the synthesis of various derivatives from OTICA through controlled reactions involving homophthalic anhydride and imines. This method allowed for the introduction of functional groups that enhance biological activity while maintaining structural integrity.

作用机制

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). it has unique conformational features and pharmacological properties that distinguish it from other compounds in this class. The compound's constrained analog of phenylalanine makes it particularly useful in peptide-based drugs and biologically active compounds.

相似化合物的比较

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

- Substituent Impact : Methoxy groups (e.g., in M1 derivatives) enhance metabolic stability and bioavailability, critical for anticancer efficacy . Hydroxyl groups (e.g., 6-hydroxy analogue) enable conformational mimicry of tyrosine in receptor binding .

- Stereochemical Complexity : (S)-enantiomers exhibit higher biological relevance, as seen in M1’s enantioselective coordination compounds .

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

Key Findings:

Table 3: Catalytic Performance of Coordination Compounds

Key Insights:

- M1’s Co³⁺ complex outperforms Fe³⁺ and other derivatives in asymmetric catalysis, though its efficacy remains moderate compared to non-isoquinoline catalysts .

- Steric hindrance from substituents (e.g., 2-nitrobenzaldehyde) drastically reduces enantioselectivity, underscoring the need for structural optimization .

生物活性

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS No. 63586-82-3) is a compound of significant interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

- IUPAC Name : 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand. Its structure allows it to interact with various biological targets, including:

- Angiotensin Converting Enzyme (ACE) : Studies indicate that derivatives of this compound can inhibit ACE, which is crucial in regulating blood pressure. For instance, a derivative exhibited an IC50 value of for ACE inhibition .

Antihypertensive Effects

Research has demonstrated that certain derivatives of this compound effectively lower blood pressure by inhibiting ACE activity. This mechanism is significant for developing antihypertensive drugs.

Neuroprotective Properties

Compounds related to this structure have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Antimicrobial Activity

Some studies have suggested that tetrahydroisoquinoline derivatives possess antimicrobial properties. They may inhibit bacterial growth by interfering with bacterial enzyme systems.

Table 1: Summary of Biological Activities

Case Study: ACE Inhibition

A study involving the synthesis of various derivatives showed that the compound's ability to inhibit ACE correlates with its structural features. The most potent derivative was found to have an IC50 value significantly lower than that of traditional ACE inhibitors, indicating its potential as a lead compound for drug development targeting hypertension .

Case Study: Neuroprotective Effects

In vitro assays demonstrated that certain derivatives enhanced chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests a possible application in treating cystic fibrosis by improving ion transport across cell membranes .

常见问题

Q. What are the common synthetic routes for 1-oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound and its derivatives typically involves:

- Cyclocondensation reactions : For example, reacting homophthalic anhydride with ketimines to form spiroheterocyclic derivatives, though yields may vary depending on substituents .

- Triphosgene-mediated methods : A practical route for synthesizing methyl esters of the compound, offering scalability and efficiency .

Key factors affecting purity include solvent choice, temperature control, and post-synthesis purification (e.g., recrystallization or chromatography). Impurities often arise from incomplete cyclization or stereochemical byproducts .

Q. Which analytical techniques are critical for confirming the structure of 1-oxo-1,2,3,4-tetrahydro-isoquinoline derivatives?

- X-ray crystallography : Resolves spirocyclic and stereochemical configurations, as demonstrated in spiro[isoquinoline-3,4'-piperidine] derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing regioisomers and verifying substituent positions .

- DFT calculations : Validate experimental data by predicting molecular geometries and electronic properties .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical variations (e.g., trans- vs. cis-isomers) significantly alter binding affinities. For example:

- Diastereoselective synthesis : The Castagnoli-Cushman reaction produces trans-configured derivatives (e.g., 2-benzyl-3-aryl-substituted compounds), which show distinct interactions with biological targets due to spatial arrangement .

- Chiral resolution : Enantiomers like (1S,4R)-4-amino derivatives exhibit enhanced bioactivity in cancer models compared to racemic mixtures .

Q. What preclinical evidence supports the antiproliferative effects of 1-oxo-1,2,3,4-tetrahydro-isoquinoline derivatives in cancer models?

- Hepatocellular carcinoma (HCC) : 6,7-Dimethoxy derivatives restore metabolic homeostasis (e.g., fatty acid regulation, energy metabolism) in rat serum, as shown via ¹H-NMR metabolomics .

- Colon cancer : These compounds suppress IL-6 signaling, reducing tumor proliferation and inflammation in vivo .

Mechanistic studies employ transcriptomic profiling and kinase inhibition assays to identify molecular targets .

Q. How can computational methods optimize the design of 1-oxo-1,2,3,4-tetrahydro-isoquinoline-based therapeutics?

Q. What are the challenges in reconciling contradictory data on the compound’s efficacy across different biological assays?

- Metabolomic variability : Discrepancies in HCC models may arise from species-specific metabolic responses or dosing regimens .

- Synthetic impurities : Trace stereochemical byproducts (e.g., from non-selective cyclization) can skew bioactivity results, necessitating rigorous HPLC-MS validation .

Methodological Recommendations

- Synthesis : Prioritize triphosgene-mediated routes for scalability, but optimize chiral auxiliaries to enhance stereochemical purity .

- Characterization : Combine X-ray crystallography with dynamic NMR to resolve disordered structures (e.g., furan ring disorder in spiro derivatives) .

- Biological Testing : Use orthogonal assays (e.g., metabolomics + transcriptomics) to validate mechanisms and address interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。